2-(9H-Carbazol-9-yl)ethyl acrylate
Overview
Description
2-(9H-Carbazol-9-yl)ethyl acrylate, also known as CEA, is an organic compound belonging to the family of carbazole derivatives. It is a colorless liquid with a strong smell and a melting point of -20°C. CEA is widely used in the synthesis of various organic compounds, as it is a versatile building block for a variety of reactions. Its ability to form covalent bonds with other molecules makes it a valuable reagent in the synthesis of organic compounds.
Scientific Research Applications
Optical Properties and Photopolymerization
Carbazole-based compounds, including those related to 2-(9H-Carbazol-9-yl)ethyl acrylate, have been explored for their optical properties and applications in photopolymerization. One study synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups for potential use as dyes or photosensitizers. These compounds exhibited significant absorption peaks and were found suitable for photopolymerization applications due to their molecular structure and electronic transitions (Abro et al., 2017).
Dye-Sensitized Solar Cells
Carbazole derivatives have been utilized in the fabrication of high-efficiency dye-sensitized solar cells (DSSCs). A study focused on creating new metal-free organic dyes using a donor-donor/π-spacer-acceptor architecture, which included N-hexyl carbazole and triphenylamine. These dyes demonstrated significant photovoltaic properties, leading to notable improvements in power conversion efficiency of the DSSCs (Saritha et al., 2017).
Photorefractive Materials
Carbazole-based acrylate polymers have been developed as novel photorefractive materials. These materials are designed to incorporate electro-optic chromophores and photoconductive moieties, making them promising candidates for applications in photorefractive devices. The copolymers showed potential for producing photoluminescence, making them suitable for use in optical applications (Bogdał et al., 2006).
Electrochromic Properties
The electrochromic properties of carbazole derivatives are also a significant area of research. A study on poly(2-(9H-carbazol-9-yl) acetic acid) thin films demonstrated their potential in electrochromic applications. These films exhibited color changes upon oxidation and reduction, indicating their utility in electrochromic devices (Elkhidr et al., 2021).
Organic Light Emitting Devices
Carbazole derivatives have been employed in the development of organic light-emitting devices (OLEDs). Research on poly(2-(N-carbazolyl)ethyl acrylate) showed that this polymer could host wide-bandgap phosphors, leading to high-efficiency OLEDs with impressive luminous efficiency (Lessard et al., 2015).
properties
IUPAC Name |
2-carbazol-9-ylethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMQTTZAWPDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69678-49-5 | |
Record name | 2-(9-Carbazolyl)ethyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69678-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50391339 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-9-yl)ethyl acrylate | |
CAS RN |
6915-68-0 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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